5-Fluoro-6-methylpicolinamide

Catalog No.
S13506889
CAS No.
M.F
C7H7FN2O
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-6-methylpicolinamide

Product Name

5-Fluoro-6-methylpicolinamide

IUPAC Name

5-fluoro-6-methylpyridine-2-carboxamide

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C7H7FN2O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

SBDQNXNQFWDPLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N)F

5-Fluoro-6-methylpicolinamide is a heterocyclic compound belonging to the class of picolinamides, characterized by a fluorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

, including:

  • Substitution Reactions: The fluorine atom can be replaced by other nucleophiles through nucleophilic substitution.
  • Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to yield amines.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, facilitating the formation of more complex biaryl compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that derivatives of 5-fluoro-6-methylpicolinamide exhibit significant biological activities, particularly in oncology. For instance, certain analogs have shown potent antiproliferative effects against various human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) at low micromolar concentrations. Mechanistically, these compounds may induce apoptosis and inhibit angiogenesis, thereby slowing tumor growth and progression in vivo .

The synthesis of 5-fluoro-6-methylpicolinamide typically involves several key steps:

  • Fluorination: Introduction of the fluorine atom at the 5-position using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
  • Methylation: The nitrogen atom in the carboxamide group is methylated using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve high purity and yield.

These methods can be adapted for industrial-scale production by optimizing reaction conditions and employing continuous flow reactors.

5-Fluoro-6-methylpicolinamide has several applications, particularly in:

  • Medicinal Chemistry: As a potential scaffold for developing new anticancer agents due to its biological activity.
  • Material Science: It may serve as a precursor for synthesizing novel materials with unique properties.
  • Biological Research: Used in assays to explore interactions with biomolecules and elucidate mechanisms of action.

Studies involving 5-fluoro-6-methylpicolinamide have focused on its interactions with various molecular targets, including enzymes and receptors. The presence of fluorine enhances binding affinity, while the methyl group may influence selectivity towards specific targets. Such interactions are crucial for understanding its pharmacological profile and optimizing its therapeutic potential.

Several compounds share structural similarities with 5-fluoro-6-methylpicolinamide. Here are some notable examples:

Compound NameKey Features
5-Bromo-6-methylpicolinamideContains bromine instead of fluorine
6-Fluoro-N-methylpicolinamideLacks the methyl group at the 6-position
5-Fluoro-N-isopropylpicolinamideContains an isopropyl group instead of methyl
6-Bromo-5-fluoro-N,N-dimethylpicolinamideContains both bromine and dimethyl groups

Uniqueness

The uniqueness of 5-fluoro-6-methylpicolinamide lies in its specific combination of fluorine and methyl substituents on the pyridine ring, which can significantly affect its reactivity and biological activity compared to similar compounds. This distinct structure may lead to unique pharmacological properties, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

154.05424101 g/mol

Monoisotopic Mass

154.05424101 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types